molecular formula C16H15NO3 B2698534 (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 2097940-64-0

(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No. B2698534
M. Wt: 269.3
InChI Key: ZKYCHCIGMOKHAT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions where the compound is a reactant (what other products are formed?) or where it is a product (what reactants are needed to form it?) .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity. Techniques like IR spectroscopy could be used to identify functional groups in the molecule .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Denudatin A, a Neolignan from Magnolia Soulangiana : This research highlights the structural analysis of a compound similar to the query molecule, focusing on its conformation and the semi-quinone ring's planarity, which might suggest the compound's potential in chemical synthesis and as part of natural product studies (Q. Song, F. Fronczek, N. Fischer, 2001).
  • Synthesis and Dimethyldioxirane Oxidation of Tetrahydrobenzofurans : Discusses the transformation of related compounds through oxidative processes, highlighting the chemical versatility and potential for creating novel compounds with furan and benzofuran derivatives (A. Levai, M. Kočevar, G. Tóth, A. Simon, L. Vranicar, W. Adam, 2002).

Biological Activity and Applications

Synthesis Towards Potential Therapeutics

  • Efficient Domino Strategy for the Synthesis of Polyfunctionalized Benzofuran-4(5H)-Ones and Cinnoline-4-Carboxamides : Describes a microwave-assisted synthesis approach for benzofuran derivatives, suggesting a path for creating compounds with potential pharmacological activities (Guan‐Hua Ma, Xing-Jun Tu, Yi Ning, Bo Jiang, S. Tu, 2014).

Safety And Hazards

This would involve identifying any risks associated with the compound, such as toxicity, flammability, or environmental impact. This information is crucial for handling and disposing of the compound safely .

properties

IUPAC Name

(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(8-7-13-4-3-9-19-13)17-10-12-11-20-15-6-2-1-5-14(12)15/h1-9,12H,10-11H2,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYCHCIGMOKHAT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide

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